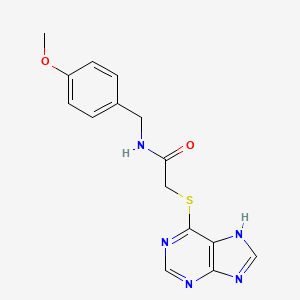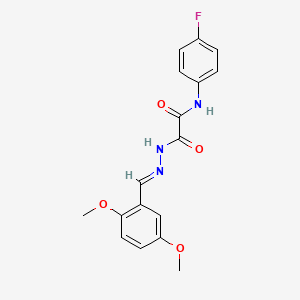
N-(4-methoxybenzyl)-2-(9H-purin-6-ylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MBA , is a synthetic organic compound. Its chemical formula is C₁₃H₁₆N₆O₂S, and it combines a purine base (derived from adenine) with an acetamide group. The compound’s structure includes a benzyl group attached to the nitrogen atom of the purine ring via a methoxy (OCH₃) linker. MBA is of interest due to its potential biological activities and applications.
準備方法
2.1 Synthetic Routes: Several synthetic routes exist for MBA, but one common method involves the following steps:
Purine Derivative Synthesis: Start with a purine derivative (e.g., 6-mercaptopurine) and react it with 4-methoxybenzyl chloride to form the benzylated purine intermediate.
Acetylation: The benzylated purine intermediate is then acetylated using acetic anhydride or acetyl chloride to introduce the acetamide group.
Purification: The resulting MBA compound is purified through recrystallization or chromatography.
2.2 Industrial Production: MBA is not produced on an industrial scale, but it serves as a valuable intermediate in the synthesis of other compounds.
化学反応の分析
MBA can undergo various chemical reactions:
Oxidation: MBA can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of the benzyl group can yield the corresponding methyl derivative.
Substitution: The benzyl group can be substituted with other functional groups. Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major products formed during these reactions depend on reaction conditions and substituents. For example, reduction of the benzyl group leads to N-(4-methoxyethyl)-2-(9H-purin-6-ylsulfanyl)acetamide.
科学的研究の応用
MBA has diverse applications:
Medicine: MBA derivatives exhibit antiviral, anticancer, and anti-inflammatory properties. Researchers explore their potential as drug candidates.
Chemical Biology: MBA-based probes help study purine-related pathways and enzyme activity.
Industry: MBA serves as a building block for other compounds.
作用機序
The exact mechanism of MBA’s effects remains an active area of research. It likely involves interactions with purine receptors, enzymes, or cellular signaling pathways. Further studies are needed to elucidate its precise mode of action.
類似化合物との比較
MBA’s uniqueness lies in its combination of a purine scaffold with a benzyl group. Similar compounds include 6-mercaptopurine (without the benzyl group) and other purine-based derivatives.
特性
分子式 |
C15H15N5O2S |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
N-[(4-methoxyphenyl)methyl]-2-(7H-purin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C15H15N5O2S/c1-22-11-4-2-10(3-5-11)6-16-12(21)7-23-15-13-14(18-8-17-13)19-9-20-15/h2-5,8-9H,6-7H2,1H3,(H,16,21)(H,17,18,19,20) |
InChIキー |
XLJQMEUZSPZIKG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-({2-[N-(4-Ethoxyphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11566955.png)
![5-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11566956.png)
![methyl 4-{7-[(2,5-dimethylphenyl)carbamoyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate](/img/structure/B11566964.png)
![N-[1-(3,4-dimethylphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-3-carboxamide](/img/structure/B11566976.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B11566979.png)
![N'~1~,N'~8~-bis[(2E,3E)-4-phenylbut-3-en-2-ylidene]octanedihydrazide](/img/structure/B11566983.png)
![5-methyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B11566985.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567001.png)
![4-[(E)-{2-[(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl (2,4-dichlorophenoxy)acetate](/img/structure/B11567008.png)
![7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11567013.png)
![1,1'-Hexane-1,6-diylbis[3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea]](/img/structure/B11567014.png)
![3-[Bromo(phenyl)methyl]-8-cyano-5,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B11567016.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-butoxybenzamide](/img/structure/B11567029.png)
